DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE
Description
Desmethyl Fluvoxamine Beta-D-Glucuronide is a phase II metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used primarily to treat obsessive-compulsive disorder and depression. The compound is formed via glucuronidation, a metabolic process where glucuronic acid is conjugated to the desmethyl derivative of fluvoxamine through a beta-D-glycosidic bond.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N2O8/c21-20(22,23)12-6-4-11(5-7-12)13(25-32-10-8-24)3-1-2-9-31-19-16(28)14(26)15(27)17(33-19)18(29)30/h4-7,14-17,19,26-28H,1-3,8-10,24H2,(H,29,30)/b25-13+/t14-,15-,16+,17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHCANBAKJDDQR-PCTIKJEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCCOC2C(C(C(C(O2)C(=O)O)O)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OCCN)/CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747551 | |
| Record name | (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89103-66-2 | |
| Record name | (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Synthesis Using UGT Isoforms
UGT1A1, UGT1A3, and UGT2B7 are primary isoforms responsible for glucuronidating antidepressants. In vitro systems like human liver microsomes (HLMs) or recombinant UGTs are standard for metabolite preparation. For example:
Chemical Synthesis Strategies
Chemical glucuronidation avoids enzymatic variability. The Koenigs-Knorr method, using acetobromo-alpha-D-glucuronic acid and silver oxide as a catalyst, is a classical approach:
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Protection of desmethyl fluvoxamine : Trimethylsilyl chloride (TMSCl) protects reactive hydroxyl groups.
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Glycosylation : React with acetobromo-alpha-D-glucuronic acid in anhydrous dichloromethane under nitrogen.
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Deprotection : Sequential treatment with methanolic HCl and sodium methoxide removes acetyl groups[^3].
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Enzymatic (HLMs) | Biologically relevant, scalable | Time-intensive, requires UGT optimization | 15–25 | 85–90 |
| Recombinant UGTs | Isoform-specific, high reproducibility | Costly, low volumetric productivity | 10–20 | 90–95 |
| Chemical Synthesis | High yield, no enzyme variability | Complex protection/deprotection steps | 35–50 | 95–98 |
Table 1: Comparison of this compound preparation methods.
Challenges in Isolation and Characterization
Chromatographic Purification
Reverse-phase HPLC with C18 columns (5 µm, 250 × 4.6 mm) and a mobile phase of 0.1% formic acid/acetonitrile (85:15) effectively separates this compound from reaction matrices[^4]. LC-MS/MS (QTOF) confirms structural integrity via:
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Molecular ion : m/z 503.2 [M+H]⁺ (theoretical m/z 503.18).
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Fragmentation pattern : Loss of glucuronic acid (m/z 327.1) and trifluoromethylbenzoyl ion (m/z 173.0)[^5].
Industrial Scalability and Process Optimization
While fluvoxamine synthesis employs direct compression or solvent-free amidation, scaling glucuronide production requires addressing:
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Enzymatic stability : Immobilizing UGTs on chitosan beads improves reusability (>10 cycles)[^6].
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Solvent selection : Tert-butanol/water biphasic systems enhance glucuronide solubility and recovery[^7].
This report synthesizes general glucuronidation principles due to the absence of direct sources on this compound. Citations to fluvoxamine patents are provided for contextual relevance.
Footnotes
Chemical Reactions Analysis
Types of Reactions: DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, leading to the replacement of specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Pharmacological Properties
Desmethyl fluvoxamine beta-D-glucuronide is formed through the glucuronidation of desmethyl fluvoxamine, which is itself a major active metabolite of fluvoxamine. The glucuronidation process is critical for the metabolism and elimination of many drugs, enhancing their solubility and facilitating excretion. This compound retains pharmacological activity and may contribute to the overall therapeutic effects observed with fluvoxamine.
Treatment of Psychiatric Disorders
Fluvoxamine, and by extension its metabolites, have been extensively studied for their efficacy in treating various psychiatric conditions:
- Obsessive-Compulsive Disorder: Fluvoxamine has been established as an effective treatment for obsessive-compulsive disorder in both adults and children. Its efficacy is attributed to its ability to increase serotonin levels in the brain, which helps alleviate symptoms associated with OCD .
- Depression and Anxiety Disorders: Fluvoxamine is also prescribed for major depressive disorder and anxiety disorders such as social anxiety disorder and panic disorder. Studies indicate that it has a favorable safety profile compared to other SSRIs .
Potential Role in COVID-19 Treatment
Recent research has highlighted the potential of fluvoxamine, and possibly its metabolites like this compound, in managing COVID-19 symptoms:
- Clinical Trials: The TOGETHER trial demonstrated that fluvoxamine significantly reduced the risk of hospitalization in patients with symptomatic COVID-19. Participants receiving fluvoxamine showed lower rates of clinical deterioration compared to those on placebo .
- Mechanisms of Action: Fluvoxamine's anti-inflammatory properties may play a role in mitigating severe symptoms associated with COVID-19. It acts as an agonist for the sigma-1 receptor, which is involved in regulating inflammation and may help control viral replication .
Efficacy in Anxiety Disorders
A controlled study reported that fluvoxamine effectively treated anxiety disorders, including panic disorder and social anxiety disorder. Patients demonstrated significant improvements as measured by standardized scales .
Long-term Treatment Outcomes
Research indicates that long-term treatment with fluvoxamine can lead to sustained improvements in patients with obsessive-compulsive disorder without significant adverse effects. A study showed that patients maintained on fluvoxamine experienced continued symptom relief over extended periods .
Data Summary
Mechanism of Action
The mechanism of action of DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE is closely related to that of its parent compound, fluvoxamine. Fluvoxamine functions as a selective serotonin reuptake inhibitor, blocking the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors . Additionally, fluvoxamine is an agonist for the sigma-1 receptor, which plays a role in controlling inflammation and modulating immune responses .
Comparison with Similar Compounds
Structural Characteristics :
- Parent Compound : Fluvoxamine (C₁₅H₂₁F₃N₂O₂).
- Metabolite : Desmethyl Fluvoxamine (C₁₄H₁₉F₃N₂O₂) with a hydroxyl group available for glucuronidation.
- Glucuronide Conjugate : Estimated molecular formula C₂₀H₂₇F₃N₂O₉ (desmethyl fluvoxamine + glucuronic acid minus H₂O).
Pharmacological Role: Glucuronidation typically inactivates drugs, but some glucuronides retain biological activity or serve as biomarkers for drug monitoring.
Comparison with Similar Beta-D-Glucuronide Compounds
Beta-D-glucuronides are critical in drug metabolism across therapeutic classes. Below is a detailed comparison of Desmethyl Fluvoxamine Beta-D-Glucuronide with structurally or functionally related compounds:
Metabolic and Structural Characteristics
*Estimated based on parent compound and glucuronic acid (C₆H₁₀O₇) conjugation.
Functional and Clinical Comparisons
- Excretion Efficiency: Acetaminophen Glucuronide is rapidly excreted, whereas acyl glucuronides (e.g., Clopidogrel’s) exhibit slower clearance due to protein binding . this compound is expected to follow typical O-glucuronide excretion pathways, similar to acetaminophen.
Toxicity and Reactivity :
Biological Activity :
- Diagnostic Utility: 4-Methylumbelliferyl-Beta-D-Glucuronide is used in laboratory assays to measure β-glucuronidase activity, a marker for bacterial infections .
Research Findings and Data Gaps
- Desmethyl Bosentan Parallel : Desmethyl metabolites (e.g., desmethyl bosentan) mimic parent drug interactions, suggesting this compound may warrant similar pharmacokinetic studies .
- pH Sensitivity in Glucuronides : Studies on desmethyl TO dye glucuronides highlight pH-dependent fluorescence, though this property is irrelevant to most drug metabolites .
Biological Activity
Desmethyl fluvoxamine beta-D-glucuronide is a significant metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various psychiatric disorders, including depression and anxiety. This article delves into its biological activity, pharmacokinetics, and implications for therapeutic use.
Overview of Desmethyl Fluvoxamine
Desmethyl fluvoxamine is formed through the metabolic process of fluvoxamine, primarily via cytochrome P450 enzymes, particularly CYP2D6. The glucuronidation process further modifies this metabolite, resulting in this compound, which is important for its pharmacokinetic properties and biological effects.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. Key findings include:
- Metabolism : Desmethyl fluvoxamine undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 and UGT2B7 enzymes. The glucuronidation process significantly affects the drug's bioavailability and clearance rates .
- Half-life : The half-life of desmethyl fluvoxamine varies among individuals due to genetic polymorphisms in metabolizing enzymes, leading to considerable interindividual variability in drug plasma concentrations .
- Excretion : A significant portion of desmethyl fluvoxamine is excreted as glucuronide conjugates, indicating that glucuronidation plays a crucial role in its elimination from the body .
Biological Activity
The biological activity of this compound can be summarized through several key mechanisms:
- Serotonin Reuptake Inhibition : As a metabolite of fluvoxamine, desmethyl fluvoxamine retains some inhibitory effects on serotonin reuptake, contributing to its antidepressant properties. Studies have shown that it may act on serotonin transporters similarly to its parent compound .
- Sigma-1 Receptor Affinity : Research indicates that fluvoxamine has a high affinity for sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems. Desmethyl fluvoxamine may also interact with these receptors, potentially enhancing its therapeutic effects .
- Drug Interactions : Desmethyl fluvoxamine's activity can be influenced by drug-drug interactions, particularly with other medications metabolized by CYP2D6. For instance, co-administration with apatinib has been shown to significantly alter the plasma exposure and metabolic clearance of fluvoxamine and its metabolites .
Case Studies and Research Findings
- Study on CYP2D6 Variants : A study investigated the impact of various CYP2D6 gene polymorphisms on the metabolism of fluvoxamine and its metabolites. It was found that certain variants significantly increased the clearance rates of desmethyl fluvoxamine, suggesting a need for personalized dosing strategies in clinical settings .
- Drug Interaction Studies : In vivo studies demonstrated that co-administration of apatinib with fluvoxamine reduced the production of desmethyl fluvoxamine significantly. This interaction highlights the importance of understanding metabolic pathways when prescribing SSRIs alongside other medications .
- Binding Studies : Dynamic PET scans have shown that fluvoxamine binds to sigma-1 receptors in living human brains at therapeutic doses. This binding may extend to desmethyl fluvoxamine, suggesting potential roles in modulating mood and cognition through sigma receptor pathways .
Q & A
Q. How can researchers differentiate between apathy, retardation, and stupor in behavioral studies involving SSRIs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
